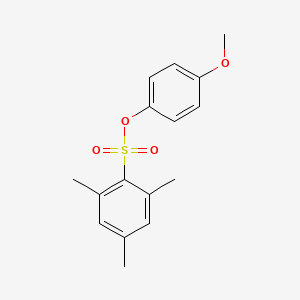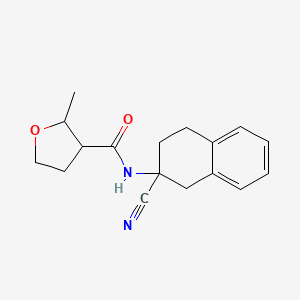![molecular formula C18H17F2N3O2 B2768376 1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one CAS No. 1817737-04-4](/img/structure/B2768376.png)
1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of imidazolidinones and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Imidazolidin-4-ones in Bioactive Oligopeptides
Imidazolidin-4-ones are frequently used for skeletal modifications in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. These compounds are synthesized through the reaction of an alpha-aminoamide moiety with a ketone or an aldehyde, which then undergoes intramolecular cyclization. The process has shown unexpected stereoselectivity, influenced significantly by intramolecular hydrogen bonds (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007).
Antagonistic Activities of Imidazolidin-2-ones
Imidazolidin-2-ones have been identified as potent antagonists of specific biological receptors. For instance, they have shown significant in vitro and in vivo efficacy for the prevention and treatment of osteoporosis by targeting the alpha(v)beta(3) receptor. The synthesis of these compounds involves the strategic preparation of oxidized derivatives to support ongoing metabolism and safety studies (J. Hutchinson et al., 2003).
Antibacterial and Antifungal Applications
New derivatives of imidazolidin-2-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds, featuring varied aromatic substituents, have shown significant antimicrobial activities, highlighting their potential as new therapeutic agents (Y. Ammar et al., 2016).
CO2 Capture and Sequestration
Imidazolidin-2-ones have also been explored for environmental applications, such as CO2 capture and sequestration. A specific study demonstrated the reversible reaction of an ionic liquid incorporating an appended amine group with CO2, forming a carbamate salt. This showcases the compound's potential in nonvolatile, efficient CO2 capture technologies (Eleanor D. Bates et al., 2002).
Synthesis of Glycolurils and Analogues
The synthesis of glycolurils, including imidazolidin-2-ones, and their analogues has broad applications in pharmacology, explosives, and supramolecular chemistry. New methods for synthesizing these compounds are of significant interest due to their widespread utility across various scientific and technological fields (A. Kravchenko, V. Baranov, G. Gazieva, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-11-1-3-16-14(7-11)15-8-12(20)2-4-17(15)23(16)10-13(24)9-22-6-5-21-18(22)25/h1-4,7-8,13,24H,5-6,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYYQQLOKRDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(CN2C3=C(C=C(C=C3)F)C4=C2C=CC(=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)
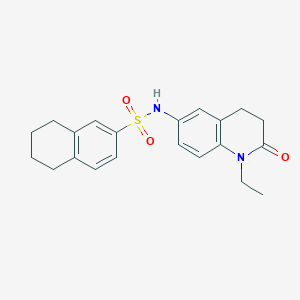
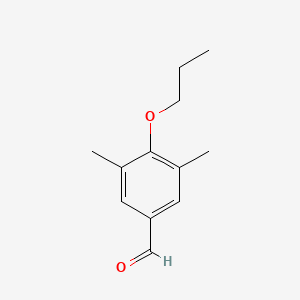
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)

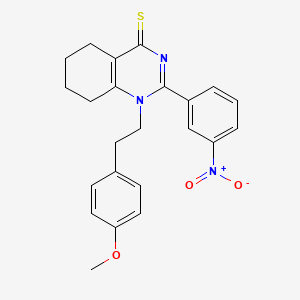

![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)
![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
